1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
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Overview
Description
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the oxadiazole ring significantly enhances the compound’s physicochemical and pharmacological properties due to the unique characteristics of the fluorine atom .
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is efficient and scalable, providing a straightforward route to the desired compound. Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and functional materials
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also contain a trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring structure but differ in the position of the nitrogen atoms.
Trifluoromethyl amines: These compounds contain a trifluoromethyl group attached to an amine and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct physicochemical and pharmacological properties.
Properties
Molecular Formula |
C5H6F3N3O |
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Molecular Weight |
181.12 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H6F3N3O/c1-2(9)3-10-4(11-12-3)5(6,7)8/h2H,9H2,1H3 |
InChI Key |
OLFUZLGSBDUCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)N |
Origin of Product |
United States |
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